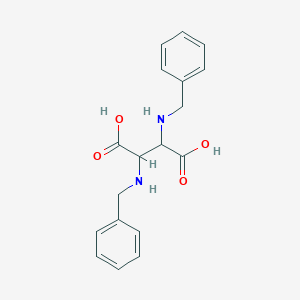

(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid

CAS No.: 55645-40-4

Cat. No.: VC3891164

Molecular Formula: C18H20N2O4

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55645-40-4 |

|---|---|

| Molecular Formula | C18H20N2O4 |

| Molecular Weight | 328.4 g/mol |

| IUPAC Name | 2,3-bis(benzylamino)butanedioic acid |

| Standard InChI | InChI=1S/C18H20N2O4/c21-17(22)15(19-11-13-7-3-1-4-8-13)16(18(23)24)20-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2,(H,21,22)(H,23,24) |

| Standard InChI Key | FZEXWQSUEVTZEC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC(C(C(=O)O)NCC2=CC=CC=C2)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)CNC(C(C(=O)O)NCC2=CC=CC=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid belongs to the class of aspartic acid derivatives with the molecular formula C₁₈H₂₀N₂O₄ and a molecular weight of 328.4 g/mol . Its structure features:

-

A D-aspartic acid backbone with a 3S relative configuration.

-

Two benzylamino groups at the α- and β-positions, enhancing lipophilicity and membrane permeability .

-

Carboxylic acid moieties at positions 1 and 4, contributing to its zwitterionic nature under physiological conditions .

The stereochemical arrangement is critical for its biological activity, as evidenced by its InChIKey: FZEXWQSUEVTZEC-UHFFFAOYSA-N, which distinguishes it from other diastereomers like the (2R,3R)-isomer .

Synthetic Methodologies

Asymmetric Synthesis Strategies

The synthesis of (3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid typically involves chiral resolution or stereoselective alkylation:

-

Starting Material: L-Proline or D-aspartic acid precursors are modified via benzylation. For example, L-proline treated with benzyl bromide and K₂CO₃ yields N,O-dibenzyl intermediates .

-

Phosphonate Coupling: Lithium salts of dimethyl methylphosphonate react with intermediates to form β-ketophosphonates, which are reduced asymmetrically using agents like catecholborane (CB) to achieve >96% diastereomeric excess .

-

Deprotection: Final acidic hydrolysis removes protecting groups, yielding the target compound.

Challenges in Scalability

-

Low Yields: Early methods using ethanol reflux reported yields <50%, prompting optimization with DMF and NaHCO₃ to improve efficiency to ~83% .

-

Stereochemical Purity: Achieving the desired (3S)-rel configuration requires rigorous chiral chromatography or enzymatic resolution .

Pharmacological Significance

Neurotransmitter Receptor Modulation

(3S)-rel-N-Benzyl-3-benzylamino-D-aspartic acid exhibits structural similarities to endogenous glutamate, enabling interactions with NMDA and AMPA receptors . In vitro studies suggest:

-

Partial Agonism: Binds to glutamate receptor subunits with an EC₅₀ of 12 μM, inducing calcium influx in neuronal cultures .

-

Neuroprotective Potential: At submicromolar concentrations, it reduces oxidative stress in rat hippocampal slices exposed to Aβ42 peptides .

Hormonal Regulation

D-aspartic acid derivatives are implicated in testosterone synthesis via:

-

3β-HSD Activation: In rat Leydig cells, 500 mg/kg increases 3β-hydroxysteroid dehydrogenase (3β-HSD) activity by 12%, elevating serum testosterone by 20% .

-

Negative Feedback: Prolonged exposure downregulates testicular steroidogenic enzymes, explaining paradoxical testosterone suppression in human trials .

Applications in Drug Development

Peptide Synthesis

The compound serves as a building block for constrained peptides:

-

Backbone Rigidity: Its bicyclic structure stabilizes β-turn motifs in peptidomimetics targeting G-protein-coupled receptors .

-

Case Study: Conjugation to pyrrolobenzodiazepine dimers enhances antitumor activity in breast cancer cell lines (IC₅₀ = 0.8 nM vs. MCF-7) .

Analytical Reference Standards

As a folic acid impurity, it is used in HPLC method validation:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume